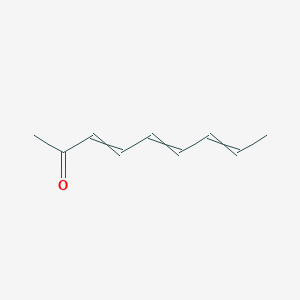

3,5,7-Nonatrien-2-one

Description

Structure

3D Structure

Properties

CAS No. |

17609-32-4 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

nona-3,5,7-trien-2-one |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3-8H,1-2H3 |

InChI Key |

YHVZVLYNHHTMSL-UHFFFAOYSA-N |

SMILES |

CC=CC=CC=CC(=O)C |

Canonical SMILES |

CC=CC=CC=CC(=O)C |

Synonyms |

3,5,7-Nonatrien-2-one |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,7 Nonatrien 2 One

Precursor-Based Synthetic Routes to 3,5,7-Nonatrien-2-one

These routes focus on the sequential construction of the trienone framework from simpler, well-defined precursor molecules.

A direct and classical approach to the synthesis of α,β-unsaturated ketones is through condensation reactions. In the context of 3,5,7-nonatrien-2-one, the most logical precursor is 2,4-hexadienal (B92074). This aldehyde contains a C6 conjugated diene backbone, which can be extended through a condensation reaction with an acetone (B3395972) enolate or an equivalent C3 building block. This type of reaction, often a Claisen-Schmidt condensation, involves the base-catalyzed reaction of a ketone with an aldehyde, followed by dehydration to yield the extended conjugated system.

The industrial use of 2,4-hexadienal as a chemical intermediate for the manufacture of 3,5,7-nonatrien-2-one highlights the utility of this approach. nih.gov The precursor, 2,4-hexadienal, can itself be prepared via the condensation of acetaldehyde. nih.gov

| Reactant A | Reactant B | Reaction Type | Product |

|---|---|---|---|

| 2,4-Hexadienal | Acetone | Claisen-Schmidt Condensation | 3,5,7-Nonatrien-2-one |

The reaction typically proceeds by forming an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 2,4-hexadienal. The resulting aldol (B89426) adduct readily dehydrates under the reaction conditions to form the new carbon-carbon double bond, extending the conjugation to create the trienone system.

Organometallic chemistry offers powerful and stereospecific methods for the construction of polyene systems. Transition metal-catalyzed cross-coupling reactions are particularly attractive due to their mild conditions and functional group tolerance. acs.org These methods provide precise control over the geometry of the newly formed double bonds, which is crucial for complex polyenes. nih.gov

For the synthesis of the 3,5,7-nonatrien-2-one framework, a modular approach using Suzuki-Miyaura cross-coupling can be envisioned. This strategy involves coupling a vinyl or dienyl boronic acid (or ester) with a vinyl halide. A key advantage is the stability and non-toxicity of the organoboron reagents. acs.org The use of B-protected haloalkenylboronic acid building blocks, such as those employing the N-methyliminodiacetic acid (MIDA) ligand, allows for an iterative cross-coupling process, enabling the controlled, sequential assembly of the polyene chain. nih.gov

| Disconnection Strategy | Fragment A (Organometallic) | Fragment B (Electrophile) | Coupling Reaction |

|---|---|---|---|

| C4-C5 Bond Formation | (E)-4-boronobut-3-en-2-one | (1E,3E)-1-halopenta-1,3-diene | Suzuki-Miyaura |

| C6-C7 Bond Formation | (1E,3E)-1-boronohexa-1,3-dien-5-one | 1-haloprop-1-ene | Suzuki-Miyaura |

Other organometallic reactions, such as Stille coupling (organostannanes), Heck coupling, and Sonogashira coupling (terminal alkynes), also represent viable strategies for constructing the trienone backbone from smaller, functionalized fragments. nih.govyoutube.com

Modern catalysis offers innovative solutions for the synthesis of conjugated ketones, moving beyond traditional condensation and stoichiometric organometallic reactions. These methods can provide higher efficiency, selectivity, and sustainability.

One area of development is the use of organocatalysis . N-Heterocyclic carbenes (NHCs), for instance, can catalyze the synthesis of ketones from aldehydes through the formation of a Breslow intermediate. eurekalert.org This intermediate can react with various electrophiles, potentially allowing for the construction of the trienone framework under metal-free conditions. eurekalert.org The synergistic use of photoredox and organocatalysis has also emerged as a powerful tool for the β-functionalization of cyclic ketones, a concept that could be adapted for linear systems. nih.gov

Transition metal catalysis continues to evolve, providing new pathways to conjugated enones. For example, rhodium(I)-catalyzed α-C-H alkenylation of ketones with internal alkynes is a direct method for forming α,β-unsaturated ketones with high stereoselectivity. acs.org Such a method could potentially be applied to couple a ketone fragment with a dienyl alkyne to construct the 3,5,7-nonatrien-2-one skeleton. Other novel catalytic systems involve the decarboxylation of fatty acids or reactions of esters with organodiboron compounds to form ketones. nih.govresearchgate.net

| Catalyst Type | Reaction Principle | Potential Application to 3,5,7-Nonatrien-2-one |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | Umpolung of aldehydes (Breslow intermediate formation) | Coupling of a dienyl aldehyde with an acetyl anion equivalent. eurekalert.org |

| Rhodium(I) Complexes | Ketone α-C-H activation and alkenylation with alkynes | Direct coupling of acetone with a heptatrienyne precursor. acs.org |

| Photoredox/Organocatalyst Synergy | Generation of radical intermediates for C-C bond formation | Coupling of enamine-derived radicals with radical precursors. nih.gov |

Advanced Synthetic Strategies Towards 3,5,7-Nonatrien-2-one

Multi-component reactions (MCRs), where three or more starting materials react in a one-pot process to form a product containing the majority of the atoms from the reactants, are a powerful tool for rapidly building molecular complexity. rsc.orgrug.nl Designing an MCR for a linear polyene like 3,5,7-nonatrien-2-one would involve the strategic selection of components that can assemble the C9 backbone and install the ketone functionality in a single, convergent operation.

For example, a hypothetical three-component reaction could involve an active methylene (B1212753) compound (like acetylacetone, to provide the C1-C3 keto-fragment), formaldehyde (B43269) (as a C1 electrophile), and a conjugated diene. beilstein-journals.org While many such reactions lead to cyclic products via subsequent Diels-Alder reactions, modification of the substrates and conditions could favor the formation of a linear polyene. beilstein-journals.org The development of MCRs is a key area in modern organic synthesis, valued for its efficiency and ability to generate diverse molecular scaffolds from simple building blocks. rsc.org

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. researchgate.net These reactions are highly efficient and can lead to significant increases in molecular complexity from simple starting materials. rsc.org

In the context of polyene synthesis, cascade reactions are often employed to construct the carbon skeleton and set multiple stereocenters in a single, elegant step. rsc.org While many polyene cascades are designed to terminate in a cyclization event (e.g., pericyclic or cationic cyclizations) to form complex polycyclic natural products, the initial steps involve the formation of a linear polyene chain. acs.orgnih.gov A strategy for synthesizing 3,5,7-nonatrien-2-one could leverage the initial polyene-forming part of a cascade while suppressing the final cyclization. For instance, a metal-catalyzed coupling could generate a reactive intermediate that undergoes a series of controlled isomerizations or eliminations to extend the conjugated system, ultimately yielding the linear trienone.

Sustainable and Green Chemistry Approaches in 3,5,7-Nonatrien-2-one Synthesis

The synthesis of complex molecules like 3,5,7-nonatrien-2-one, a conjugated polyenone, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and maximizing the incorporation of raw materials into the final product. While specific research applying these methodologies directly to 3,5,7-nonatrien-2-one is limited, a framework for its sustainable synthesis can be constructed by examining established green strategies for analogous conjugated ketones and polyenes.

Atom Economy and Waste Minimization Principles Applied to 3,5,7-Nonatrien-2-one Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes that generate minimal to no waste, meaning all or most atoms from the starting materials are found in the final product structure.

Classic reactions for forming carbon-carbon double bonds, essential for the polyene structure of 3,5,7-nonatrien-2-one, often suffer from poor atom economy. The traditional Wittig reaction, for example, converts a carbonyl compound to an alkene but generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. gctlc.orgbeyondbenign.org This significantly lowers the atom economy, as a large portion of the mass from the Wittig reagent is discarded as waste.

To enhance the atom economy in the synthesis of polyenones, several alternative strategies can be considered:

Aldol Condensation: This reaction class can be highly atom-economical, as it combines two carbonyl compounds to form an α,β-unsaturated ketone with the only byproduct being water. A potential disconnection for 3,5,7-nonatrien-2-one could involve iterative aldol condensations, which would offer a high degree of atom efficiency.

Greener Wittig Alternatives: Research has focused on developing Wittig-type reactions with improved environmental profiles. Some approaches utilize catalytic methods or solvent-free conditions to reduce waste and the use of hazardous materials. gctlc.orgdelval.eduresearchgate.net Another alternative involves using a recyclable palladium catalyst for a tandem aldol reaction and decarbonylation, which produces only carbon monoxide and water as waste. acs.org

Olefin Metathesis: Catalyzed by ruthenium or molybdenum complexes, olefin metathesis redistributes fragments of alkenes by scrambling the C=C double bonds. scispace.com Acyclic Diene Metathesis (ADMET) polymerization is a powerful, atom-economical method for synthesizing conjugated polymers, and similar principles could be applied to build the polyene backbone of 3,5,7-nonatrien-2-one from smaller diene units, with a volatile small molecule like ethylene (B1197577) as the only byproduct. scirp.orgresearchgate.netmetathesis.eu This approach is particularly valued in oleochemistry as a green method for converting fatty acids. researchgate.net

Below is a comparative table illustrating the theoretical atom economy of different olefination methods potentially applicable to polyenone synthesis.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Aldol Condensation | Aldehyde + Ketone | α,β-Unsaturated Ketone | Water | High |

| Traditional Wittig | Aldehyde + Phosphonium Ylide | Alkene | Triphenylphosphine Oxide | Low gctlc.org |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Ester | Alkene | Dialkyl Phosphate Salt | Moderate |

| Olefin Metathesis (CM) | Alkene 1 + Alkene 2 | New Alkene | Volatile Alkene (e.g., Ethylene) | High |

This table provides a qualitative comparison. Actual atom economy percentages depend on the specific molecular weights of reactants and products.

By prioritizing reactions like aldol condensations or olefin metathesis, the synthesis of 3,5,7-nonatrien-2-one could be designed to significantly minimize waste, aligning with the core tenets of green chemistry.

Catalytic Methods for Environmentally Benign Synthesis of 3,5,7-Nonatrien-2-one

Catalysis is a cornerstone of green chemistry, as catalysts can replace stoichiometric reagents, lower the activation energy of reactions, and enable more selective chemical transformations, thereby reducing waste and energy consumption. For the synthesis of 3,5,7-nonatrien-2-one, several catalytic approaches offer environmentally benign pathways.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. mdpi.com For the construction of α,β-unsaturated ketones, organocatalysts can facilitate conjugate additions, aldol reactions, and other key bond-forming steps. acs.orgrsc.orgacs.org For instance, chiral primary or secondary amines can activate enones towards enantioselective additions or hydrogenations, offering a pathway to chiral products without the need for heavy metal catalysts. mdpi.comacs.orgprinceton.edu Cinchona alkaloid catalysts have been used for the efficient enantioselective peroxidation of α,β-unsaturated ketones. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis uses light as a clean energy source to drive chemical reactions. nih.gov This method can generate radical intermediates under mild conditions, enabling novel transformations. organic-chemistry.org Recent advances include the synthesis of ketones from carboxylic acid derivatives or α-bromoketoness via photocatalytically generated acyl radicals. rsc.orgacs.org Such methods avoid harsh oxidants or organometallic reagents and are often performed at room temperature. nih.govorganic-chemistry.org The synthesis of α,β-unsaturated carbonyl compounds from silyl (B83357) enol ethers has been achieved using a cheap organic dye as a photosensitizer in an aerobic oxidation reaction. nih.gov

Heterogeneous Catalysis: Using solid-supported catalysts, such as zeolites, simplifies product purification and allows for catalyst recycling. A facile Hβ zeolite-catalyzed strategy has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org This approach combines hydration and condensation steps into a single, efficient process.

The adoption of these catalytic methods could lead to a more sustainable synthesis of 3,5,7-nonatrien-2-one by reducing reliance on stoichiometric reagents that end up as waste and by enabling milder reaction conditions.

Application of Alternative Solvents and Solvent-Free Reaction Conditions in 3,5,7-Nonatrien-2-one Synthesis

Solvents account for a significant portion of the mass and energy intensity of a typical chemical process and are a major source of waste and environmental concern. Green chemistry promotes the use of safer, bio-based solvents or, ideally, the elimination of solvents altogether.

Alternative Solvents: Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are being replaced by greener alternatives. nih.gov For reactions involved in constructing a polyenone, several bio-based solvents are suitable.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a versatile solvent with advantageous properties over traditional ethers like THF. sigmaaldrich.comresearchgate.netchempoint.com It has lower water solubility, making extractions easier, and a higher boiling point, allowing for a wider range of reaction temperatures. sigmaaldrich.comchempoint.com

Cyclopentyl Methyl Ether (CPME): CPME is another green solvent alternative to THF and other ethers. nih.govsigmaaldrich.com It is hydrophobic, has a high boiling point, and is more stable against peroxide formation, enhancing safety. sigmaaldrich.com Both 2-MeTHF and CPME have been successfully evaluated as greener solvents for solid-phase peptide synthesis. nih.gov

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. While the solubility of organic substrates can be a challenge, aqueous olefin metathesis has become an attractive and sustainable alternative for C-C bond formation. beilstein-journals.org

The following table compares key properties of common traditional solvents and their greener alternatives.

| Solvent | Boiling Point (°C) | Origin | Key Green Attributes |

| Dichloromethane (DCM) | 40 | Petrochemical | None; toxic and volatile |

| Tetrahydrofuran (THF) | 66 | Petrochemical | Poor; forms peroxides |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-based (corncobs) | Renewable, easier separation from water, higher boiling point sigmaaldrich.comchempoint.com |

| Cyclopentyl Methyl Ether (CPME) | 106 | Petrochemical | Resists peroxide formation, hydrophobic, high boiling point sigmaaldrich.com |

| Water | 100 | Natural | Non-toxic, non-flammable, inexpensive beilstein-journals.org |

Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step forward in green synthesis.

Mechanochemistry: This technique uses mechanical force, often through ball milling or grinding, to initiate chemical reactions in the solid state. youtube.comyoutube.com It avoids the use of bulk solvents, reduces waste, and can lead to the formation of products that are difficult to obtain from solution-based methods. researchgate.net Mechanochemical approaches have been successfully used to drive Ullmann-type reactions and synthesize conjugated porous networks. digitellinc.com This method is a promising avenue for condensation and olefination reactions needed for polyenone synthesis. researchgate.netresearchgate.net

Microwave-Assisted Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. technologynetworks.comkuleuven.be This has been demonstrated in the solvent-free Wittig reaction for synthesizing ethyl trans-cinnamate, a structurally related α,β-unsaturated ester. gctlc.orgbeyondbenign.org

Energy Efficiency Considerations in Synthetic Protocols for 3,5,7-Nonatrien-2-one

Improving energy efficiency is a critical aspect of sustainable chemical manufacturing, aiming to reduce both operational costs and the associated carbon footprint. energystar.govduplico.com In pharmaceutical manufacturing, a significant portion of energy is consumed by heating, cooling, and purification processes. quincycompressor.comlasttechnology.it

Several strategies can be applied to enhance the energy efficiency of a synthetic protocol for 3,5,7-nonatrien-2-one:

Microwave-Assisted Synthesis: Microwave heating is a non-conventional energy source that can significantly reduce reaction times and energy consumption compared to conventional heating methods. kuleuven.benih.gov It works by direct dielectric heating of the reaction mixture, leading to rapid and uniform temperature increases. ntnu.no This technology is particularly effective for accelerating reactions like Knoevenagel condensations, which are relevant for enone synthesis. technologynetworks.com Successful synthesis of block copolymers via microwave-assisted methods highlights its potential for rapid, controlled reactions. researchgate.net

Photocatalysis: As mentioned previously, using visible light as an energy source allows reactions to proceed at ambient temperature, eliminating the energy required for heating or cooling. nih.govorganic-chemistry.org This approach is particularly attractive for radical-based syntheses of ketones. rsc.org

Process Intensification: This involves designing processes that are more compact, safer, and more energy-efficient. Techniques like continuous flow chemistry in microreactors offer superior heat and mass transfer, allowing for better control over reaction conditions and often reducing energy requirements compared to large-scale batch reactors. sustainability-directory.com

Catalysis: The use of highly efficient catalysts can lower the activation energy barrier of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving significant amounts of energy. sustainability-directory.com

By integrating these energy-efficient technologies, the synthesis of 3,5,7-nonatrien-2-one can be made more sustainable, reducing both its environmental impact and production costs. lasttechnology.it

Reaction Mechanisms and Reactivity of 3,5,7 Nonatrien 2 One

Electrocyclic Reactions and Rearrangements of 3,5,7-Nonatrien-2-one and Related Trienones

Electrocyclic reactions are intramolecular pericyclic reactions characterized by the conversion of a conjugated π-electron system into a cyclic compound with one fewer π-bond and one new σ-bond. In trienone systems like 3,5,7-nonatrien-2-one, these reactions can be initiated either thermally or photochemically, leading to various isomeric products.

Conjugated trienes, upon heating, can undergo 6π-electrocyclization to form cyclohexadiene derivatives. The stereochemistry of this process is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a 6π system in a thermal reaction. openstax.org For a substituted triene like (2E,4Z,6E)-2,4,6-octatriene, this disrotatory closure leads to the formation of a cis-fused cycloadduct. openstax.org Similarly, the thermal cyclization of (2E,4Z,6Z)-2,4,6-octatriene yields the trans-fused product. openstax.org

In the context of conjugated trienones, these reactions can be part of a cascade process. For instance, certain conjugated trienones have been observed to undergo a novel cycloisomerization cascade to produce cyclopenta[b]furan derivatives. conicet.gov.arresearchgate.net This transformation is thought to proceed through an interrupted vinylogous iso-Nazarov reaction. acs.orgresearchgate.net

Table 1: Thermal Electrocyclization of Octatriene Isomers openstax.org

| Reactant | Product | Stereochemistry of Ring Closure |

|---|---|---|

| (2E,4Z,6E)-2,4,6-octatriene | cis-5,6-dimethyl-1,3-cyclohexadiene | Disrotatory |

The photochemistry of polyenes, including trienes and trienones, is complex and can involve multiple reaction pathways. nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state, which can then undergo various transformations such as cis-trans isomerization, sigmatropic shifts, and electrocyclization reactions. lookchem.com The deactivation of the excited state of polyenes can lead to these rearrangements. lookchem.com

For conjugated trienes, photochemical 6π-electrocyclization follows a conrotatory pathway, opposite to the thermal process. This is due to the symmetry of the highest occupied molecular orbital (HOMO) in the first excited state. openstax.org

In addition to electrocyclization, other photochemical rearrangements are possible. For instance, the photochemistry of dienones and aliphatic enones can involve a "Type A" rearrangement. baranlab.org Furthermore, the involvement of highly polarized singlet excited states has been proposed to lead to ionic photodissociation in polyenes. lookchem.com

Dyotropic reactions are a class of pericyclic reactions where two σ-bonds simultaneously migrate intramolecularly. wikipedia.orgchem-station.com These rearrangements are classified as Type I, where the two migrating groups interchange their positions, or Type II, where they migrate to new bonding sites without a positional swap. wikipedia.org

While specific examples of dyotropic rearrangements in 3,5,7-nonatrien-2-one are not extensively documented, the principles can be applied to related systems. These reactions have been observed in various contexts, including natural product synthesis and organometallic chemistry. researchgate.netrsc.org For example, dyotropic rearrangements have been proposed in the biosynthesis of certain diterpenes, involving complex carbocation rearrangements. nih.gov The reaction can proceed through a concerted mechanism or a stepwise process involving a zwitterionic intermediate. comporgchem.com In some cases, Lewis acids can promote dyotropic rearrangements by stabilizing charged intermediates. escholarship.org

Cycloaddition Reactions Involving 3,5,7-Nonatrien-2-one

Cycloaddition reactions are fundamental processes in organic synthesis where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The extended conjugated system of 3,5,7-nonatrien-2-one allows it to participate in various cycloaddition reactions, acting as either a diene or a dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In 3,5,7-nonatrien-2-one, the conjugated triene system provides multiple possibilities for this reaction. It can act as a diene, using two of its conjugated double bonds, or as a dienophile, with one of its double bonds reacting with an external diene.

Intermolecular Diels-Alder Reactions: In an intermolecular Diels-Alder reaction, 3,5,7-nonatrien-2-one can react with a dienophile. For example, the reaction of a 1,3,8-nonatriene system has been studied, demonstrating the potential for cycloaddition. researchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by electronic and steric factors.

Intramolecular Diels-Alder (IMDA) Reactions: The intramolecular version of the Diels-Alder reaction is a powerful tool for constructing polycyclic systems. uh.edumasterorganicchemistry.comacs.org In a molecule like a substituted nonatriene, the diene and dienophile moieties are tethered, leading to the formation of fused or bridged ring systems. researchgate.netcdnsciencepub.com The outcome of the IMDA reaction is highly dependent on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

IMDA reactions are classified as Type I or Type II. In Type I, the tether is attached to the terminus of the diene, while in Type II, it is connected to an internal position of the diene. uh.edumasterorganicchemistry.com The stereochemistry of the newly formed ring junction is determined by the transition state geometry, which can be influenced by substituents and the use of Lewis acids. uh.edu For instance, in unactivated trienes, a preference for cis-fused products is often observed. uh.edu

Table 2: Types of Intramolecular Diels-Alder Reactions uh.edumasterorganicchemistry.com

| IMDA Type | Tether Attachment | Typical Product |

|---|---|---|

| Type I | Terminus of the diene | Fused or bridged ring system |

[2+2] cycloadditions involve the combination of two double bonds to form a four-membered cyclobutane (B1203170) ring. wikipedia.org Photochemical [2+2] cycloadditions are particularly common for enones. organicreactions.orgresearchgate.net The reaction proceeds through the photoexcitation of the enone to a triplet excited state, which then reacts with an alkene. wikipedia.org

For acyclic enones, such as 3,5,7-nonatrien-2-one, photochemical [2+2] cycloadditions can be inefficient due to competing energy-wasting processes like cis-trans isomerization. nih.govnih.gov However, methods utilizing visible light photocatalysis with ruthenium(II) complexes have been developed to overcome this limitation, allowing for efficient intermolecular [2+2] cycloadditions of acyclic enones. nih.govnih.gov These reactions can produce a variety of substituted cyclobutane structures with high diastereoselectivity. nih.gov

Intramolecular [2+2] cycloadditions of ene-ketenes are also known, leading to either fused or bridged cyclobutanone (B123998) products depending on the substitution pattern. pku.edu.cn

[3+2] Cycloadditions of 3,5,7-Nonatrien-2-one and Related Systems

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings and can be applied to conjugated systems like 3,5,7-nonatrien-2-one. nih.gov These reactions typically involve a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). In the context of 3,5,7-nonatrien-2-one, the double bonds within the polyene system can act as the dipolarophile.

While specific studies on [3+2] cycloadditions of 3,5,7-nonatrien-2-one are not extensively documented, the reactivity of similar systems provides insight into its potential behavior. For instance, intramolecular [3+2] cycloadditions have been observed in related trienone systems. In one study, the activation of a trienone generated a reactive cyclopentenyl intermediate which then underwent an intramolecular [3+2] trapping by a proximal olefin to yield a tricyclic compound. researchgate.net

Furthermore, the reaction of α,β-unsaturated ketones with nitrile oxides represents a relevant intermolecular [3+2] cycloaddition. scielo.org.mxbeilstein-journals.org Nitrile oxides, often generated in situ, react with the alkene moiety to form isoxazoline (B3343090) rings. beilstein-journals.org The regioselectivity of this reaction is influenced by electronic factors. nih.gov In the case of 3,5,7-nonatrien-2-one, the various double bonds present multiple sites for such cycloadditions.

A general scheme for the [3+2] cycloaddition of a nitrile oxide with the α,β-unsaturated ketone portion of a polyenone is presented below:

Scheme 1: General [3+2] Cycloaddition of a Nitrile Oxide with a Polyenone

In this reaction, the nitrile oxide acts as the 1,3-dipole and the alkene of the enone acts as the dipolarophile to form a five-membered isoxazoline ring.

Catalytic asymmetric [3+2] cycloadditions have also been developed for acyclic enones with species like azomethine ylides, yielding highly functionalized pyrrolidines with excellent stereocontrol. nih.gov Such methodologies could potentially be applied to polyenone substrates like 3,5,7-nonatrien-2-one.

Higher-Order Cycloadditions (e.g., [4+2], [6+2]) with 3,5,7-Nonatrien-2-one

Higher-order cycloadditions, which involve more than six π-electrons, are valuable for synthesizing larger ring systems. mathnet.ru The conjugated triene system of 3,5,7-nonatrien-2-one makes it a potential candidate for reactions such as the Diels-Alder ([4+2]) and [6+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reaction)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.com In 3,5,7-nonatrien-2-one, different diene portions of the molecule can react with a dienophile. A study on "timed Diels-Alder" reactions utilized 3,5,7-nonatrien-2-one, highlighting its capability to participate in such cycloadditions. iastate.edu In this work, the kinetic anion of 3,5,7-nonatrien-2-one was trapped with a silyl (B83357) chloride to form a bis-diene, which then underwent sequential intramolecular Diels-Alder reactions. iastate.edu

Cross-conjugated polyenones bearing an organometallic moiety have been shown to react efficiently in Diels-Alder reactions with the free double bond acting as the dienophile. nih.gov

[6+2] Cycloadditions

[6+2] cycloadditions are less common than [4+2] reactions but provide a direct route to eight-membered rings. nih.gov These reactions typically involve a triene (the 6π component) and a π-system with two electrons (the 2π component), such as an alkene or alkyne. While thermally forbidden as a concerted suprafacial process, these reactions can be promoted by transition metal catalysts. nih.govmsu.edu

Studies on the cobalt- and titanium-catalyzed [6+2] cycloaddition of substituted 1,3,5-cycloheptatrienes with alkynes have demonstrated the efficient synthesis of bicyclo[4.2.1]nona-2,4,7-trienes. nih.govresearchgate.netmdpi.com These reactions proceed in high yields and can be used to create functionally substituted bicyclic systems. nih.govmdpi.com Although these examples involve cyclic trienes, they illustrate the potential for acyclic trienes like 3,5,7-nonatrien-2-one to participate in similar transformations. The table below summarizes representative results from the cobalt-catalyzed [6+2] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes. mdpi.com

Addition Reactions to the Conjugated System of 3,5,7-Nonatrien-2-one

The extended conjugation in 3,5,7-nonatrien-2-one provides multiple sites for both nucleophilic and electrophilic addition reactions.

Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone portion of 3,5,7-nonatrien-2-one is susceptible to nucleophilic attack. This can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.org The outcome often depends on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles and thermodynamically controlled conditions generally favor 1,4-addition, while "hard" nucleophiles and kinetically controlled conditions favor 1,2-addition. organicchemistrydata.org

The Michael addition is a widely used reaction for forming carbon-carbon bonds via the 1,4-addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org For polyenones like 3,5,7-nonatrien-2-one, nucleophilic attack can also potentially occur at the δ, ζ, or other remote positions in a 1,6- or 1,8-addition manner, respectively. Studies on conjugated dienones and trienones have shown that the site of Michael addition can be influenced by factors such as chelation control. researchgate.net

The general mechanism for a Michael addition to an α,β-unsaturated ketone is as follows:

Deprotonation of a Michael donor to form a stabilized nucleophile (e.g., an enolate).

Conjugate addition of the nucleophile to the β-carbon of the enone.

Protonation of the resulting enolate to give the final product. wikipedia.org

Electrophilic Additions to the Polyene System

The electron-rich double bonds of the polyene system in 3,5,7-nonatrien-2-one can undergo electrophilic addition. The addition of an electrophile (E⁺) to a conjugated system typically proceeds through the formation of the most stable carbocation intermediate. For a conjugated triene, this would be a resonance-stabilized allylic or pentadienyl cation. The subsequent attack by a nucleophile (Nu⁻) can lead to a mixture of addition products (e.g., 1,2-, 1,4-, 1,6-, or 1,8-adducts).

The regioselectivity of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with the most hydrogen atoms, leading to the more substituted (and more stable) carbocation. libretexts.orgmsu.edu In a conjugated system, the stability of the resulting carbocation is enhanced by resonance, which can delocalize the positive charge over multiple atoms. This delocalization means the nucleophile can attack at several positions, leading to different products. The ratio of these products can be influenced by kinetic versus thermodynamic control.

Radical Additions to Conjugated Double Bonds

Radical addition reactions can also occur across the double bonds of 3,5,7-nonatrien-2-one. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org An initiator generates a radical, which then adds to one of the double bonds of the triene. This addition forms a new, more stable radical intermediate, which is resonance-stabilized. This new radical can then propagate the chain by reacting with another molecule.

In radical additions to conjugated dienes, the 1,4-adduct is often the major product. This preference is due to the formation of a thermodynamically more stable internal double bond in the product. It is plausible that radical addition to 3,5,7-nonatrien-2-one would show a preference for addition at the terminal double bonds, leading to resonance-stabilized radical intermediates. A study on thiol-ene polymerization noted that the addition reaction of alkyl thiyl radicals to conjugated monomers like 2,4,6-octatriene is relatively fast. dergipark.org.trresearchgate.net

Polymerization Studies and Mechanisms of 3,5,7-Nonatrien-2-one and Related Trienes

The multiple double bonds in 3,5,7-nonatrien-2-one and related trienes make them suitable monomers for polymerization. Depending on the initiator and conditions used, polymerization can proceed through various mechanisms, including radical, cationic, or coordination polymerization.

Radical Polymerization

Conjugated trienes such as 1,3,5-hexatriene (B1211904) and its derivatives have been polymerized using radical initiators. researchgate.net These polymerizations can lead to polymers with predominantly 1,6-enchainment, resulting in a polymer backbone containing 1,3-dienyl side groups. researchgate.net The polymerization of conjugated trienes can be initiated by common radical sources and proceeds via the addition of the growing polymer radical to the monomer.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a strong acid or a Lewis acid, which attacks a double bond to form a carbocation. organic-chemistry.orgresearchgate.net This carbocation then propagates by adding to subsequent monomer units. The extended π-system of 3,5,7-nonatrien-2-one can stabilize the cationic intermediates formed during polymerization. Cationic polymerization of 1,3-dienes like isoprene (B109036) has been studied extensively and is known to be complex, often leading to low molecular weight polymers due to side reactions. rsc.org However, under controlled conditions, well-defined polymers can be obtained. rsc.org A study involving the cationic polymerization of an acyclic triene, methyl eleostearate, has been reported to produce biobased plasticizers. acs.org

Coordination Polymerization

Coordination polymerization, using transition metal catalysts, offers excellent control over polymer structure, including regioselectivity and stereoselectivity. A study on the coordination polymerization of a renewable acyclic triene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), using rare-earth metal catalysts provides significant insight. mdpi.com Different catalyst systems were found to yield polymers with distinct microstructures. For example, certain scandium complexes produced polymers with perfect 1,2-regioselectivity, while yttrium-based catalysts yielded highly trans-1,4-regulated polymers. mdpi.com A summary of these findings is presented in the table below.

These results demonstrate that the polymerization of acyclic trienes can be controlled to produce polymers with specific microstructures and properties, a principle that would apply to the polymerization of 3,5,7-nonatrien-2-one.

Table of Compounds

Coordination Polymerization Mechanisms of Trienones

Coordination polymerization of conjugated systems, such as trienones, is a sophisticated method that offers significant control over the polymer's architecture. This process typically involves the use of transition metal catalysts, with Ziegler-Natta and metallocene catalysts being prominent examples. While direct studies on 3,5,7-Nonatrien-2-one are not extensively documented, the principles of coordination polymerization of conjugated dienes and the influence of polar groups provide a strong framework for understanding its behavior.

The mechanism of coordination polymerization is initiated by the formation of a coordination complex between the trienone monomer and the transition metal center of the catalyst. The presence of a carbonyl group in the trienone introduces polarity, which can influence the catalyst's activity and the polymer's stereochemistry. The propagation then proceeds through the repeated insertion of monomer molecules into the metal-carbon bond of the growing polymer chain. This insertion is highly regioselective and stereoselective, leading to polymers with a regular structure.

Key to this process is the nature of the catalyst system. For instance, heterogeneous Ziegler-Natta catalysts, often based on titanium tetrachloride and an organoaluminum co-catalyst, are known to polymerize a variety of monomers to linear and stereoregular polymers. sanfoundry.com Homogeneous systems, such as metallocene catalysts, offer even greater control over the polymer's microstructure and molecular weight distribution. The Cossee–Arlman mechanism is a widely accepted model for Ziegler-Natta polymerization, describing the stepwise insertion of the monomer into the titanium-alkyl bond. sanfoundry.com

The polymerization of conjugated dienes, which share structural similarities with trienones, has been extensively studied. For example, neodymium-based catalysts are used industrially for the polymerization of 1,3-butadiene. sanfoundry.com The presence of polar functional groups, like the ketone in 3,5,7-nonatrien-2-one, can present challenges due to potential catalyst poisoning. However, the development of more robust catalyst systems has enabled the copolymerization of nonpolar olefins with polar monomers.

Table 1: Comparison of Catalyst Systems for Coordination Polymerization of Conjugated Monomers

| Catalyst System | Type | Typical Monomers | Key Advantages |

| Ziegler-Natta | Heterogeneous | Ethylene (B1197577), Propylene, 1-Alkenes | High catalytic activity, produces highly linear and stereoregular polymers. sanfoundry.com |

| Metallocene | Homogeneous | Ethylene, Propylene, Styrene | Superior control over polymer microstructure and molecular weight distribution. sanfoundry.com |

| Neodymium-based | Homogeneous | 1,3-Butadiene | High cis-1,4 selectivity for diene polymerization. sanfoundry.com |

Controlled Radical Polymerization of Nonatrienone Systems

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. These methods, also known as reversible-deactivation radical polymerization (RDRP), are applicable to a wide array of vinyl monomers, and the principles can be extended to nonatrienone systems. The primary CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comazom.com

These methods rely on establishing a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. This reversible deactivation minimizes termination reactions and allows for the simultaneous growth of all polymer chains. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. sigmaaldrich.comazom.com This technique is known for its tolerance to a variety of functional groups, making it potentially suitable for the polymerization of a functionalized monomer like 3,5,7-nonatrien-2-one.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP method that utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov The RAFT agent reversibly caps (B75204) the growing polymer chains, allowing for controlled chain growth. This method is compatible with a broad range of monomers and reaction conditions.

While specific studies on the controlled radical polymerization of 3,5,7-nonatrien-2-one are scarce, the general principles of CRP provide a robust framework for predicting its behavior. The conjugated nature of the trienone system would influence the reactivity of the radical species and the kinetics of the polymerization.

Table 2: Overview of Controlled Radical Polymerization Techniques

| Technique | Key Components | Mechanism | Advantages |

| ATRP | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex), Ligand | Reversible halogen atom transfer between active and dormant species. azom.com | Well-defined polymers, tolerance to functional groups. sigmaaldrich.com |

| RAFT | Monomer, Initiator, RAFT agent (thiocarbonylthio compound) | Reversible chain transfer via addition-fragmentation. nih.gov | Broad monomer scope, versatile reaction conditions. azom.com |

| NMP | Monomer, Initiator, Nitroxide stable radical | Reversible termination with a stable nitroxide radical. sigmaaldrich.com | Metal-free system, simple to implement. sigmaaldrich.com |

Ring-Opening Polymerization Relevance to Cyclic Analogs of 3,5,7-Nonatrien-2-one

Ring-opening polymerization (ROP) is a crucial method for the synthesis of a wide variety of polymers, particularly those with heteroatoms in the polymer backbone. While 3,5,7-nonatrien-2-one is an acyclic monomer, the principles of ROP are highly relevant to its hypothetical cyclic analogs. The polymerization of cyclic ketones and their derivatives provides valuable insights into the potential for creating novel polymers from cyclic trienone structures. numberanalytics.com

The ROP of cyclic ketones can be initiated by cationic, anionic, or coordination catalysts. The driving force for the polymerization is often the release of ring strain, although for larger, strainless macrocycles, the polymerization can be entropy-driven. mdpi.com

Recent research has demonstrated the successful ring-opening polymerization of bicyclic ketal monomers, which are derived from the rearrangement of epoxy ketones. nih.gov This approach leads to the formation of high-molecular-weight polyketals, a class of biodegradable polymers with applications in drug delivery due to their degradation into non-acidic products. nih.gov

Furthermore, studies on the ring-opening of cyclic ketones to produce distal amino acid derivatives highlight the versatility of this synthetic strategy. researchgate.net This process involves the transformation of the cyclic ketone into a ketoxime ester, which then undergoes a ring-opening reaction.

For a hypothetical cyclic analog of 3,5,7-nonatrien-2-one, ROP could offer a pathway to polymers with unique architectures and functionalities. The presence of conjugated double bonds within the cyclic structure would likely influence the reactivity of the monomer and the properties of the resulting polymer.

Table 3: Examples of Ring-Opening Polymerization of Cyclic Ketone Analogs

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Applications |

| Bicyclic Ketals | Cationic ROP | Polyketals | Biodegradable materials, drug delivery. nih.gov |

| Cyclic Ketoxime Esters | Metal- and photocatalysis-free ROP | Distal Amino Acid Derivatives | Synthesis of peptides and functional materials. researchgate.net |

| Macrocyclic Ether Ketone Ketone Oligomers | Entropy-Driven ROP | Polyether Ketone Ketone (PEKK) | High-performance thermoplastics. mdpi.com |

Stereochemical and Regiochemical Control in 3,5,7 Nonatrien 2 One Reactions

Regioselectivity in Addition Reactions of 3,5,7-Nonatrien-2-one

Regioselectivity describes the preference for a reaction to occur at one specific site over other possible positions. In the case of 3,5,7-nonatrien-2-one, an unsymmetrical polyene, addition reactions can potentially occur at any of the three double bonds (C3-C4, C5-C6, C7-C8), leading to various constitutional isomers. The inherent electronic properties of the molecule, influenced by the electron-withdrawing ketone group, play a crucial role in directing incoming reagents.

Influence of Substituents and Catalysts on Regiochemical Outcomes

The regiochemical outcome of addition reactions can be significantly altered by the introduction of substituents on the polyene backbone or by the use of catalysts.

Substituent Effects: Alkyl substituents on the double bonds can influence regioselectivity through steric hindrance and electronic effects. For instance, a bulky substituent at a specific position might sterically hinder the approach of a reagent, favoring reaction at a less hindered site. Electron-donating groups can stabilize adjacent carbocations, while electron-withdrawing groups have the opposite effect, thereby directing the course of electrophilic additions.

Catalyst Effects: Catalysts are pivotal in controlling regioselectivity by offering alternative reaction pathways with lower activation energies. nih.govnih.gov

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of 3,5,7-nonatrien-2-one, enhancing the electron-withdrawing effect of the ketone. This activation makes the conjugated system, particularly the C3=C4 double bond, more susceptible to nucleophilic attack (in a conjugate addition sense) rather than electrophilic attack.

Transition Metal Catalysis: Transition metal catalysts, such as those based on nickel, cobalt, or rhodium, can completely override the intrinsic reactivity of the substrate. nih.gov For example, in cross-coupling reactions, the catalyst can dictate the position of bond formation based on its coordination properties and the mechanism of oxidative addition and reductive elimination, rather than on carbocation stability. nih.gov In the Co/Ni-catalyzed ring-opening of epoxides, the bulky vitamin B12 catalyst directs the reaction to the less sterically hindered side, ensuring high regioselectivity. nih.gov Similarly, organocatalysts can be used to direct reactions to specific positions, achieving regiodivergent outcomes based on the catalyst structure and reaction conditions. semanticscholar.org

Stereoselectivity in Cycloadditions and Additions involving 3,5,7-Nonatrien-2-one

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions of 3,5,7-nonatrien-2-one, which can lead to products with multiple stereocenters, controlling the stereochemical outcome is crucial.

Diastereoselective Pathways in 3,5,7-Nonatrien-2-one Transformations

Diastereoselectivity, the preference for forming one diastereomer, is often observed in cycloaddition reactions like the Diels-Alder reaction. 3,5,7-Nonatrien-2-one can act as a diene (using the C5=C6 and C7=C8 double bonds). In a notable study, the reaction of 3,5,7-nonatrien-2-one to form a tricyclic fluorenone ring system proceeded with high regioselectivity and stereoselectivity. iastate.edu The initial intermolecular Diels-Alder reaction was followed by an intramolecular cycloaddition, and the analysis of the product's 13C NMR spectrum indicated that only one isomer had been formed, highlighting a highly diastereoselective pathway. iastate.edu This selectivity is often governed by a preference for an endo transition state in the cycloaddition, which minimizes steric hindrance and maximizes secondary orbital interactions. iastate.edu

Enantioselective Syntheses and Catalysis in 3,5,7-Nonatrien-2-one Chemistry

Enantioselective synthesis involves the preferential formation of one of two enantiomers, a critical aspect in the synthesis of chiral molecules. This is typically achieved using chiral catalysts, which can be metal complexes with chiral ligands or chiral organocatalysts. semanticscholar.orgchemsoc.org.cn

While specific examples of enantioselective catalysis directly on 3,5,7-nonatrien-2-one are not widely documented, the principles can be inferred from related systems.

Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the carbonyl group of 3,5,7-nonatrien-2-one, creating a chiral environment around the molecule. This would cause an incoming reagent to preferentially attack one face of the polyene system over the other, leading to an excess of one enantiomer.

Organocatalysis: Chiral amines can react with the carbonyl group to form chiral enamines or iminium ions. These intermediates then undergo subsequent reactions, with the chirality of the catalyst directing the stereochemical outcome. This approach has been widely used in the enantioselective functionalization of α,β-unsaturated ketones and aldehydes.

| Catalytic Approach | Catalyst Type | Potential Application to 3,5,7-Nonatrien-2-one |

| Metal Catalysis | Chiral Dirhodium(II) Carboxylates | Could potentially catalyze enantioselective cycloadditions or cyclopropanations on the polyene chain. |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Formation of chiral enamines to direct enantioselective conjugate additions or cycloadditions. |

| Ion-Pair Catalysis | Chiral Quaternary Phosphonium Salts | Can create a chiral environment to influence the stereoselectivity of nucleophilic additions to the polyene system. chemsoc.org.cn |

Syn and Anti Additions to the Polyene System

The facial selectivity of an addition reaction is described as either syn or anti.

Syn-addition: Both new groups add to the same face of the double bond.

Anti-addition: The two new groups add to opposite faces of the double bond.

The stereochemical outcome depends on the reaction mechanism. For 3,5,7-nonatrien-2-one:

Catalytic Hydrogenation: This reaction typically occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The alkene coordinates to the catalyst surface, and then hydrogens are delivered from the surface to one face of the double bond, resulting in syn-addition.

Diels-Alder Reaction: This concerted cycloaddition is inherently a syn-addition with respect to both the diene and the dienophile, meaning the relative stereochemistry of the substituents on both components is retained in the product.

The specific double bond that reacts (e.g., C3=C4 vs. C7=C8) and the specific reagents and catalysts used will ultimately determine the stereochemical and regiochemical course of reactions involving 3,5,7-nonatrien-2-one.

Advanced Spectroscopic Analysis for Mechanistic Elucidation of 3,5,7 Nonatrien 2 One Reactions

Investigation of Reactive Intermediates in 3,5,7-Nonatrien-2-one Pathways

Understanding the complete reaction mechanism of 3,5,7-Nonatrien-2-one necessitates the detection and characterization of short-lived reactive intermediates. Techniques such as time-resolved spectroscopy, electrospray ionization mass spectrometry, and matrix isolation are indispensable for capturing these transient species.

Time-Resolved Spectroscopy (Infrared, Ultraviolet-Visible) for Transient Species

Time-resolved spectroscopy is a powerful method for studying dynamic processes in chemical compounds following photoexcitation. wikipedia.org By employing a pump-probe experimental setup, where an initial laser pulse (pump) excites the molecule and a subsequent, delayed pulse (probe) monitors the changes, the evolution of transient species can be tracked on timescales ranging from femtoseconds to microseconds. wikipedia.orgresearchgate.net

In the context of 3,5,7-Nonatrien-2-one, photochemical reactions such as E/Z isomerization or electrocyclization would produce transient excited states or intermediates. Time-resolved UV-Vis absorption spectroscopy can monitor the electronic transitions of these species, revealing their formation and decay kinetics. For instance, the formation of a diradical intermediate during a photocyclization reaction would exhibit a unique absorption spectrum distinct from the parent molecule.

Time-resolved infrared (TRIR) spectroscopy offers complementary information by providing structural details of these transient species. wikipedia.org Changes in the vibrational frequencies of the carbonyl (C=O) and conjugated alkene (C=C) groups can be monitored. For example, the weakening of the C=O bond in an excited triplet state would result in a shift of its stretching frequency to a lower wavenumber, providing a clear spectroscopic signature.

Table 1: Hypothetical Time-Resolved Spectroscopy Data for a Photochemical Reaction of 3,5,7-Nonatrien-2-one

| Technique | Time Delay | Observed Species | Key Spectroscopic Feature | Interpretation |

| fs-TA | 0.5 ps | Singlet Excited State (S₁) | Broad absorption at 550 nm | Initial photoexcitation |

| fs-TA | 10 ps | Triplet Excited State (T₁) | Absorption peak at 480 nm | Intersystem crossing |

| ns-TA | 50 ns | Cyclized Intermediate | New absorption band at 420 nm | Formation of a transient product |

| ps-TRIR | 15 ps | Triplet Excited State (T₁) | C=O stretch at 1645 cm⁻¹ | Weakening of the carbonyl bond |

| µs-TRIR | 2 µs | Isomerized Product | Shift in C=C stretch to 1610 cm⁻¹ | Structural change in the conjugated system |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Probing Reaction Intermediates in Solution

Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for identifying reaction intermediates directly from the solution phase. researchgate.netresearchgate.net This "soft" ionization technique allows for the transfer of ionic species from solution to the gas phase with minimal fragmentation, enabling their detection by a mass analyzer. uliege.be ESI-MS is particularly well-suited for studying reactions that involve charged intermediates, such as those in acid- or base-catalyzed pathways. unibo.it

For reactions of 3,5,7-Nonatrien-2-one, such as a Michael addition or an aldol (B89426) condensation, protonated or deprotonated intermediates are formed. By continuously monitoring the reaction mixture with ESI-MS, ions corresponding to these transient species can be detected. Their mass-to-charge ratio (m/z) provides direct evidence of their elemental composition, and tandem MS (MS/MS) experiments can be performed to further elucidate their structure through controlled fragmentation. This method offers high sensitivity for detecting low-concentration intermediates that are crucial to the reaction mechanism. unibo.it

Table 2: Potential Intermediates in 3,5,7-Nonatrien-2-one Reactions Detectable by ESI-MS

| Reaction Type | Proposed Intermediate | Expected m/z ([M+H]⁺) |

| Acid-Catalyzed Hydration | Protonated Enol | 155.11 |

| Michael Addition (with Nu⁻) | Enolate Adduct | 137.09 + M(Nu) |

| Aldol Condensation | Protonated β-Hydroxy Ketone | 273.18 |

Matrix Isolation Techniques for Stabilization and Characterization of Elusive Intermediates

Matrix isolation is an experimental technique designed to trap and study highly reactive molecules, radicals, or reaction intermediates. wikipedia.orgebsco.com The method involves co-depositing a vapor of the substance of interest, along with a vast excess of an inert gas (e.g., argon or nitrogen), onto a cryogenic surface (typically below 20 K). wikipedia.orgruhr-uni-bochum.de This process creates a rigid, inert matrix that physically isolates the reactive species, preventing them from reacting further and allowing for their characterization by spectroscopic methods, most commonly infrared spectroscopy. ebsco.comifpan.edu.pl

For 3,5,7-Nonatrien-2-one, intermediates generated through gas-phase pyrolysis or photolysis, such as ketenes or radical cations, could be trapped using this technique. Once isolated, their vibrational spectra can be recorded with high resolution. By comparing the experimental IR spectra with theoretical predictions from quantum chemical calculations, the structure of these elusive intermediates can be unequivocally identified. uc.pt This method is particularly valuable for characterizing species that are too short-lived to be observed under normal conditions. ebsco.comifpan.edu.pl

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Assignment of 3,5,7-Nonatrien-2-one and its Products

While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques are essential for the unambiguous assignment of the complex structure and stereochemistry of 3,5,7-Nonatrien-2-one and its reaction products. These methods reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity of the polyene chain in 3,5,7-Nonatrien-2-one.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity (<5 Å). wordpress.com This is the primary technique for determining the stereochemistry (E/Z) of the double bonds in the triene chain and the relative stereochemistry of any new chiral centers formed during a reaction. wordpress.comipb.pt

For a product resulting from a Diels-Alder reaction involving 3,5,7-Nonatrien-2-one, NOESY would be critical in establishing the endo/exo selectivity of the cycloaddition.

Table 3: Expected 2D NMR Correlations for (3E,5E,7E)-3,5,7-Nonatrien-2-one

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H3 | H4 | C3 | C2, C5 | H5 |

| H4 | H3, H5 | C4 | C2, C6 | H6 |

| H5 | H4, H6 | C5 | C3, C7 | H3, H7 |

| H6 | H5, H7 | C6 | C4, C8 | H4, H8 |

| H7 | H6, H8 | C7 | C5, C9 | H5, H9 |

| H8 | H7, H9 | C8 | C6 | H6 |

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to changes in molecular structure, bonding, and conformation.

For 3,5,7-Nonatrien-2-one, the extended conjugation gives rise to characteristic C=O and C=C stretching vibrations in the IR and Raman spectra. The exact frequency of the C=O stretch is sensitive to conjugation; for a saturated ketone, this band appears around 1715 cm⁻¹, but for conjugated systems like this trienone, it is shifted to a lower frequency (approx. 1660-1685 cm⁻¹). libretexts.orgspectroscopyonline.com

Conformational analysis can be performed by studying subtle shifts in vibrational frequencies. Different conformers arising from rotation around the single bonds in the polyene chain will have slightly different energies and, consequently, distinct vibrational spectra. These differences can be predicted using computational methods like Density Functional Theory (DFT) and compared with experimental data. core.ac.uk

Furthermore, IR and Raman spectroscopy are excellent tools for real-time reaction monitoring. clairet.co.ukmdpi.com For instance, during a hydrogenation reaction of 3,5,7-Nonatrien-2-one, the disappearance of the C=C stretching bands and the shift of the C=O stretching band to a higher wavenumber (characteristic of a saturated ketone) can be tracked over time to determine reaction kinetics and endpoints. clairet.co.uk

Table 4: Key Vibrational Modes for 3,5,7-Nonatrien-2-one and Expected Changes During Reaction

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Change During Hydrogenation |

| C=O Stretch | 1665 | Strong | Medium | Shifts to ~1715 cm⁻¹ |

| Conjugated C=C Stretch | 1640-1600 | Medium | Strong | Disappears |

| =C-H Bend | 990-960 | Strong | Weak | Disappears |

| C-H Stretch (sp³) | 2950-2850 | Medium | Medium | Increases in intensity |

Computational Chemistry and Theoretical Studies of 3,5,7 Nonatrien 2 One

Electronic Structure and Molecular Orbital Analysis of 3,5,7-Nonatrien-2-one

The extended π-conjugated system of 3,5,7-Nonatrien-2-one gives rise to unique electronic properties that can be thoroughly investigated using computational methods. Analysis of its electronic structure and molecular orbitals is fundamental to understanding its reactivity and photochemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of organic molecules with a favorable balance of accuracy and computational cost. wisc.edu For 3,5,7-Nonatrien-2-one, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be employed to determine its optimized geometric and electronic structure. nih.govresearchgate.net

These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles, revealing the planarity and conformation of the polyene chain. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. e3s-conferences.orgchemrxiv.org Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution, delocalization of electrons within the conjugated system, and hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net

Table 1: Calculated Ground State Properties of 3,5,7-Nonatrien-2-one (Illustrative DFT Data) This table presents hypothetical but representative data based on DFT calculations for similar conjugated systems.

| Property | Value | Method/Basis Set |

|---|---|---|

| Optimized C=O Bond Length | 1.23 Å | B3LYP/6-311++G(d,p) |

| Optimized C=C Bond Length (avg.) | 1.36 Å | B3LYP/6-311++G(d,p) |

| Optimized C-C Bond Length (avg.) | 1.45 Å | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 3.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |

The study of excited states is crucial for understanding the photochemistry of 3,5,7-Nonatrien-2-one. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and properties of electronic excited states. mdpi.comnih.gov For more complex photochemical processes, higher-level methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory (CASPT2) may be employed to accurately describe the electronic states. researchgate.netresearchgate.netlu.se

These calculations can predict the molecule's UV-Vis absorption spectrum by identifying the energies of vertical excitations from the ground state to various excited states (e.g., S1, S2). For a conjugated ketone like 3,5,7-Nonatrien-2-one, the lowest energy transitions are typically the n→π* (excitation of a non-bonding electron from the oxygen to an anti-bonding π orbital) and π→π* (excitation of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions. Computational analysis helps to assign and characterize the main bands in the experimental spectrum. researchgate.net The calculations also provide information on oscillator strengths, which relate to the intensity of absorption bands, and changes in properties like the dipole moment upon excitation. warwick.ac.uk Understanding these excited state potential energy surfaces allows for the theoretical exploration of photochemical reaction pathways, such as cis-trans isomerizations around the double bonds or electrocyclic reactions, which are common in polyene systems.

Reaction Pathway Elucidation and Transition State Analysis for 3,5,7-Nonatrien-2-one Reactions

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov

Transition state (TS) theory is central to this analysis. A transition state corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other directions. ucsb.edu Locating a TS structure is a challenging but critical task in computational chemistry. github.io Methods like Linear Synchronous Transit/Quadratic Synchronous Transit (LST/QST) or Nudged Elastic Band (NEB) are used to find an approximate TS structure, which is then optimized. psu.edu A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products on the PES. github.io

Many reactions involving unsymmetrical reagents can lead to multiple constitutional isomers (regioisomers) or stereoisomers. 3,5,7-Nonatrien-2-one, being an unsymmetrical polyene, can exhibit regioselectivity in reactions such as cycloadditions. For instance, in a Diels-Alder reaction where the trienone acts as the diene component, the dienophile can add in different orientations.

Computational methods can predict the favored regioisomer by analyzing the electronic properties of the reactants. masterorganicchemistry.com Frontier Molecular Orbital (FMO) theory is often applied, where the regioselectivity is predicted based on the interaction between the HOMO of one reactant and the LUMO of the other. The reaction is favored at the sites where the orbital coefficients are largest. mdpi.com Additionally, Conceptual DFT provides reactivity indices, such as local electrophilicity and nucleophilicity, which can pinpoint the most reactive sites on the molecules and predict the outcome of polar reactions. mdpi.comresearchgate.net Stereoselectivity (e.g., endo/exo selectivity in Diels-Alder reactions) is typically determined by comparing the activation energies of the transition states leading to the different stereoisomers; the pathway with the lower energy barrier will be the kinetically favored one. youtube.com

These energy calculations allow for a quantitative comparison of competing reaction pathways. The pathway with the lowest activation barrier will be the dominant kinetic pathway. researchgate.net By incorporating thermochemical corrections from frequency calculations, it is possible to compute changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which provide a more complete picture of the reaction's thermodynamics and spontaneity. These computational predictions of reaction energetics and kinetics are invaluable for understanding reaction mechanisms and for designing more efficient synthetic processes. youtube.com

Table 2: Predicted Energetics for a Hypothetical Diels-Alder Reaction of 3,5,7-Nonatrien-2-one (Illustrative Data) This table presents hypothetical but representative data for competing regioisomeric pathways.

| Pathway | Product Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Kinetic Favorability |

|---|---|---|---|---|

| Pathway A | "Ortho" Regioisomer | 22.5 | -35.0 | Favored |

| Pathway B | "Meta" Regioisomer | 26.8 | -32.1 | Disfavored |

Computational Design of Novel Reactions and Catalysts for Trienones

Beyond analyzing existing systems, computational chemistry is a powerful tool for the de novo design of new reactions and catalysts. aiche.org By understanding the principles that govern reactivity, researchers can computationally screen potential catalysts or design novel reaction pathways that might not be intuitively obvious. rsc.orgresearchgate.net

For a substrate like 3,5,7-Nonatrien-2-one, one could design a catalyst for a specific transformation, such as a selective hydrogenation, oxidation, or C-H functionalization. princeton.edu The process often involves proposing a catalytic cycle and then using DFT to calculate the energetics of each elementary step. By identifying the rate-determining step, the catalyst's structure (e.g., the ligands on a metal center) can be systematically modified in silico to lower the energy of the key transition state, thereby improving catalytic activity. uh.edu Descriptor-based approaches, where a simple calculated property is correlated with catalytic performance, can be used to rapidly screen large libraries of potential catalysts. aiche.org

Similarly, computational tools can be used to design entirely new reactions. nih.govnih.gov Algorithms can explore the vast chemical space of possible transformations by applying sets of known reaction rules or by using quantum mechanical calculations to discover energetically feasible but previously unknown pathways. rsc.org This approach can lead to the discovery of novel cycloaddition patterns, rearrangements, or functionalization strategies for complex molecules like trienones, accelerating the pace of innovation in synthetic chemistry. nih.gov

3,5,7 Nonatrien 2 One As a Synthetic Building Block in Organic Synthesis

Precursor for Carbocyclic Ring Systems via Cyclization Reactions

The conjugated triene and ketone moieties within 3,5,7-nonatrien-2-one make it a theoretical candidate for various cyclization reactions to form carbocyclic rings. The extended π-system allows for pericyclic reactions, such as electrocyclizations and cycloadditions, which are powerful methods for ring construction.

One of the most relevant potential transformations is the Nazarov cyclization , a classic method for synthesizing cyclopentenones from divinyl ketones. wikipedia.orgnih.govThe core structure of 3,5,7-nonatrien-2-one contains a divinyl ketone substructure. Under acidic conditions (Lewis or Brønsted acid), the ketone would be activated, facilitating a 4π-electrocyclic ring closure of the pentadienyl cation intermediate. nih.govThis would theoretically lead to a five-membered ring, a fundamental carbocyclic system. The stereochemical outcome of such a reaction would be governed by the principles of orbital symmetry, typically proceeding in a conrotatory fashion. nih.gov Another potential pathway for forming six-membered rings is the Diels-Alder reaction , where the triene system could act as the diene component. wikipedia.orgmasterorganicchemistry.comDepending on the specific isomer of 3,5,7-nonatrien-2-one and the reaction conditions, different parts of the conjugated system could participate. For instance, the C3-C6 portion could react with a dienophile to form a cyclohexene (B86901) ring. Intramolecular versions of this reaction could also be envisioned if the molecule were appropriately substituted. masterorganicchemistry.comTable 1: Potential Carbocyclic Cyclization Reactions for 3,5,7-Nonatrien-2-one

| Reaction Type | Key Intermediate/Substrate | Potential Product Core | Theoretical Conditions |

| Nazarov Cyclization | Divinyl ketone moiety | Cyclopentenone | Lewis or Brønsted Acid |

| Diels-Alder Reaction | Conjugated diene moiety | Cyclohexene | Thermal or Lewis Acid Catalysis |

| 6π Electrocyclization | Triene system | Cyclohexadiene | Thermal or Photochemical |

Role in Heterocyclic Compound Synthesis featuring the Trienone Moiety

The structure of 3,5,7-nonatrien-2-one offers several sites for reaction with heteroatomic nucleophiles, making it a plausible, though not widely documented, precursor for heterocyclic compounds. The Michael acceptor sites at the β, δ, and ζ positions, as well as the electrophilic carbonyl carbon, are potential points of attack.

For the synthesis of nitrogen-containing heterocycles, such as pyridines , a common strategy involves the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. baranlab.orgorganic-chemistry.orgWhile 3,5,7-nonatrien-2-one is not a 1,5-dicarbonyl, its extended conjugation could allow for cascade reactions with dinucleophiles. For example, reaction with an amine could be followed by intramolecular cyclization and subsequent oxidation to form a substituted pyridine (B92270) ring.

For oxygen-containing heterocycles like furans , the Paal-Knorr synthesis is a standard method, which typically starts from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgA hypothetical transformation of 3,5,7-nonatrien-2-one to a suitable 1,4-dicarbonyl precursor, perhaps through selective oxidation or hydration, could open a pathway to furan (B31954) synthesis. More direct, but less common, methods could involve the reaction of the trienone system with reagents designed to deliver the oxygen heteroatom and induce cyclization.

Table 2: Hypothetical Heterocyclic Syntheses Involving a Trienone Framework

| Target Heterocycle | General Synthetic Strategy | Required Reagents/Conditions | Plausible Intermediate |

| Pyridine | Condensation/Cyclization | Amine/Ammonia, Oxidizing Agent | Dihydropyridine derivative |

| Furan | Paal-Knorr type cyclization | Acid catalyst, after conversion to a 1,4-dicarbonyl | Hemiacetal |

| Pyrrole | Paal-Knorr type cyclization | Primary amine/Ammonia, after conversion to a 1,4-dicarbonyl | Hemiaminal |

Integration into Complex Natural Product Synthesis Frameworks